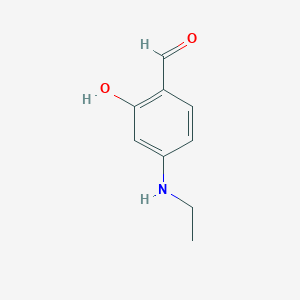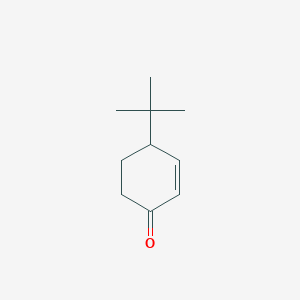
2-Cyclohexen-1-one, 4-(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Cyclohexen-1-one, 4-(1,1-dimethylethyl)-” is an organic compound with the molecular formula C9H14O . It is also known by other names such as 4-Isopropylcyclohex-2-enone, Crypton, Cryptone, and Kryptone .
Molecular Structure Analysis
The molecular structure of “2-Cyclohexen-1-one, 4-(1,1-dimethylethyl)-” can be viewed using Java or Javascript . The IUPAC Standard InChI isInChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,5,7-8H,4,6H2,1-2H3 . Chemical Reactions Analysis
While specific chemical reactions involving “2-Cyclohexen-1-one, 4-(1,1-dimethylethyl)-” are not detailed in the search results, cyclohexenone, a similar compound, is known to undergo various reactions. These include nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations . It can also react with organocopper compounds from 1,4-addition (Michael addition), or with Grignard reagents 1,2-addition .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclohexen-1-one, 4-(1,1-dimethylethyl)-” include a molecular weight of 138.2069 . The boiling point, melting point, and density are not explicitly mentioned in the search results for this specific compound.Wissenschaftliche Forschungsanwendungen
Photochemical Electron-Transfer Reactions
One scientific research application involves the study of photochemical electron-transfer reactions. Research has shown that 1,1-diarylethylenes, when induced by photoexcited cyanoanthracenes, undergo various reactions including dimerizations, nucleophilic additions, and oxygenation reactions. These processes are critical for understanding complex chemical reactions under light exposure, providing insights into reaction mechanisms and potential synthetic applications (Mattes & Farid, 1986).
[4 + 2] Cycloaddition Reactions
Another application is observed in the [4 + 2] cycloaddition of 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate, leading to compounds such as 4-hydroxymethyl-2-cyclohexen-1-one. This reaction is a part of organic syntheses that highlights the utility of cycloaddition reactions for constructing complex chemical structures, significantly contributing to the development of new synthetic methodologies (Kozmin, He, & Rawal, 2003).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of derivatives of 2-cyclohexen-1-one also represent a crucial area of scientific research. Studies on compounds like 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one provide valuable information on the structural aspects of cyclohexenone derivatives, which is fundamental for the development of new materials and pharmaceuticals (Shi et al., 2007).
NMR Analysis and Conformation Confirmation
NMR analysis and conformational studies are also significant applications in research involving 2-cyclohexen-1-one derivatives. Research on the conformation of trimedlure-Y, a derivative, through NMR analyses provides insights into the structural and conformational preferences of such compounds, which is essential for understanding their chemical behavior and potential applications in various fields (Warthen, Waters, & McGovern, 1987).
Eigenschaften
IUPAC Name |
4-tert-butylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-10(2,3)8-4-6-9(11)7-5-8/h4,6,8H,5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUQEKLVFLSSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexen-1-one, 4-(1,1-dimethylethyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578100.png)
![Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride](/img/no-structure.png)
![6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B2578102.png)
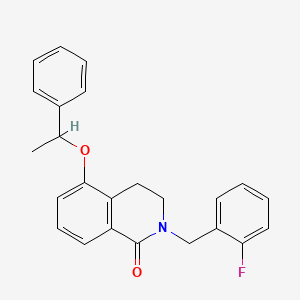
![N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2578105.png)
![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2578106.png)
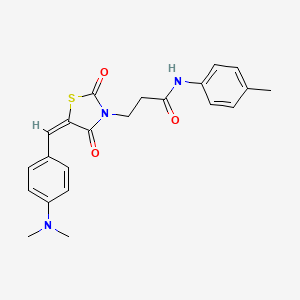

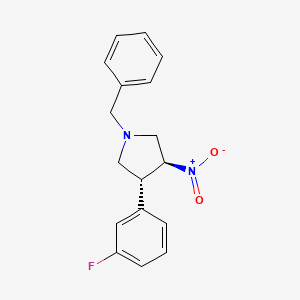
![N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2578114.png)
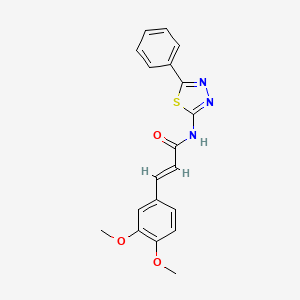

![Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2578119.png)
